1-(1-Methylpiperidin-4-yl)piperidine-4-carboxylic acid sesquihydrate is a chemical compound with the molecular formula and a molecular weight of approximately 244.33 g/mol. This compound is classified under the category of piperidine derivatives, which are cyclic organic compounds containing a six-membered ring with five carbon atoms and one nitrogen atom. The compound is identified by its CAS number 849925-07-1 and is known for its potential applications in medicinal chemistry and drug development due to its structural features that may influence biological activity .
The synthesis of 1-(1-Methylpiperidin-4-yl)piperidine-4-carboxylic acid sesquihydrate can be achieved through several methods, typically involving the reaction of piperidine derivatives with carboxylic acids or their derivatives. A common approach includes:
Technical details regarding specific reaction conditions, yields, and purification methods are often proprietary or vary depending on the manufacturer .
The molecular structure of 1-(1-Methylpiperidin-4-yl)piperidine-4-carboxylic acid sesquihydrate features two piperidine rings connected by a carboxylic acid group.
The presence of the sesquihydrate indicates that there are three molecules of water associated with every two molecules of the compound, which can influence its solubility and stability in various environments .
1-(1-Methylpiperidin-4-yl)piperidine-4-carboxylic acid sesquihydrate can participate in various chemical reactions typical for carboxylic acids and amines:
These reactions are significant in modifying the compound's structure to enhance its pharmacological properties or alter its solubility characteristics .
The mechanism of action for 1-(1-Methylpiperidin-4-yl)piperidine-4-carboxylic acid sesquihydrate primarily involves its interaction with biological targets such as receptors or enzymes. The piperidine moiety can facilitate binding to various neuroreceptors, potentially influencing neurotransmitter systems.
Relevant data from suppliers indicate that the compound is available in various purities (typically around 95% to 98%) for research purposes .
1-(1-Methylpiperidin-4-yl)piperidine-4-carboxylic acid sesquihydrate has several scientific uses, particularly in medicinal chemistry:
The ongoing research into this compound highlights its potential significance in pharmacological applications and organic synthesis .
The synthesis of 1-(1-methylpiperidin-4-yl)piperidine-4-carboxylic acid relies heavily on precise regioselective functionalization to establish the asymmetric bipiperidinyl core. This scaffold features two distinct piperidine rings: Ring A (1-methylpiperidin-4-yl) and Ring B (piperidine-4-carboxylic acid), creating significant synthetic challenges in achieving site-specific modifications. The critical regiochemical hurdles involve:
Table 1: Regioselective Protection Strategies for Bipiperidinyl Synthesis
Target Modification | Protecting Group | Reaction Conditions | Yield (%) |
---|---|---|---|
Ring A N-methylation | None | HCHO/HCO₂H, reflux | 91 |
Ring B Carboxylate | Methyl ester | SOCI₂/MeOH, 0°C→RT | 85 |
Ring B Nitrogen | tert-Butyloxycarbonyl (Boc) | (Boc)₂O, DCM, base | 78 |
Key advancements include transition metal-catalyzed C-H activation at Ring A's C3 position, enabling late-stage diversification after scaffold assembly. Palladium-catalyzed couplings must be performed prior to N-methylation to avoid catalyst poisoning by the tertiary amine [4] [9].
The sesquihydrate form (CAS 849925-07-1) requires stringent crystallization control to maintain the exact 1.5:1 water-to-api stoichiometry. This hydrate exhibits superior crystallinity and stability compared to the anhydrous form (CAS 349534-98-1), necessitating specialized techniques:
Table 2: Crystallization Parameters for Sesquihydrate Formation
Parameter | Sesquihydrate Conditions | Anhydrous Conditions |
---|---|---|
Solvent Composition | H₂O:IPA (30:70 v/v) | Anhydrous THF |
Cooling Rate | 0.5°C/hour | Rapid quenching |
Seeding Strategy | Sesquihydrate seeds (0.1%) | No seeding |
Final Water Content | 11.0–11.5% (theory: 11.07%) | <0.5% |
The crystal lattice features a unique "water dimer" structure where two water molecules bridge carboxylate oxygens of adjacent API molecules, creating a stable tetrahedral hydrogen-bonding network that prevents non-stoichiometric hydration [8].
Solid-phase synthesis enables efficient construction of complex piperidine architectures while minimizing purification challenges:
Table 3: Solid-Phase Synthesis Efficiency Comparison
Resin Type | Linker Chemistry | Loading (mmol/g) | Purity After Cleavage (%) | Overall Yield (%) |
---|---|---|---|---|
Wang Resin | Ester | 0.8–1.0 | 85–90 | 75 |
Rink Amide MBHA | Amide | 0.6–0.7 | 92–95 | 68 |
Sieber Amide | Xanthenyl | 0.4–0.5 | 90–93 | 70 |
This approach facilitates high-throughput generation of analogs via on-resin acylation, sulfonylation, or reductive amination at Ring B's nitrogen before the final cyclization step [9].
The choice between anhydrous (C12H22N2O2, MW 226.32) and sesquihydrate (C12H22N2O2·1.5H2O, MW 244.33) forms significantly impacts synthetic design, purity profiles, and material properties:
Table 4: Comparative Properties of Anhydrous vs. Sesquihydrate Forms
Property | Anhydrous Form | Sesquihydrate |
---|---|---|
Molecular Weight | 226.32 g/mol | 244.33 g/mol |
Water Content | ≤0.5% (KF) | 11.0–11.5% (KF) |
Hygroscopicity | Deliquescent above 60% RH | Non-hygroscopic |
Intrinsic Solubility | 27 mg/mL (pH 7.0) | 19 mg/mL (pH 7.0) |
Crystalline Stability | Converts to hydrate | Stable up to 85°C |
PXRD Peaks (2θ) | 7.8°, 15.4°, 21.3° | 5.2°, 10.5°, 16.0°, 21.8° |
The sesquihydrate's enhanced crystallinity enables more effective purge of synthesis impurities (e.g., residual methyl ester intermediates) through repetitive crystallization, making it the preferred form for pharmaceutical applications despite marginally lower solubility [5] [8] [10].
CAS No.: 3066-75-9
CAS No.: 13966-05-7
CAS No.:
CAS No.:
CAS No.: 155408-18-7
CAS No.: